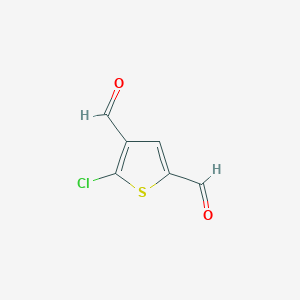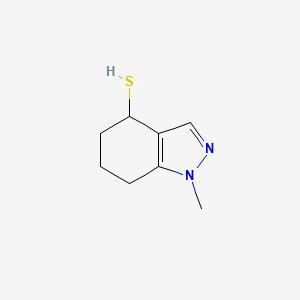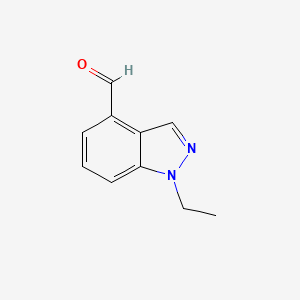![molecular formula C12H8O B11913239 Cyclopenta[B]chromene CAS No. 268-98-4](/img/structure/B11913239.png)
Cyclopenta[B]chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[B]chromene is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a chromene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopenta[B]chromene can be synthesized through various methods. One common approach involves the α-C insertion of acetonitrile or acetone with oxygen-linked 1,7-enynes, catalyzed by cuprous bromide. This method offers a wide range of substrates, high functional group compatibility, and good yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of cationic rare earth compounds as catalysts. These catalysts are effective in promoting the reaction of substituted 2-hydroxy chalcones to form the desired this compound compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[B]chromene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the chromene ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopenta[B]chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological pathways.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of Cyclopenta[B]chromene involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Chromeno[4,3-b]chromenes: Known for their biological activities, including antihypertensive and antioxidative properties.
Cyclopenta[b]benzofurans: Exhibits anticancer activity by inhibiting translation initiation.
Cyclopenta[B]chromene stands out due to its diverse range of applications and its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
268-98-4 |
|---|---|
Molekularformel |
C12H8O |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
cyclopenta[b]chromene |
InChI |
InChI=1S/C12H8O/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-8H |
InChI-Schlüssel |
UOSNKMFDWGUTTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)








![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)
![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)

![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
